- Pyrimidine derivatives as novel viral replication inhibitors and their preparation and use in the treatment of HIV infection, World Intellectual Property Organization, , ,
Cas no 95740-49-1 (1-bromo-2-methoxy-4-methylbenzene)

95740-49-1 structure
商品名:1-bromo-2-methoxy-4-methylbenzene
1-bromo-2-methoxy-4-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-2-methoxy-4-methylbenzene
- 2-Bromo-5-methylanisole
- 2-METHOXY-4-METHYLBROMOBENZENE
- 4-BROMO-3-METHOXYPHENYL-P-TOLUENESULFONATE
- Benzene,1-bromo-2-methoxy-4-methyl-
- 1-bromo-2-methoxy-4-methyl-benzene
- Benzene, 1-bromo-2-methoxy-4-methyl-
- 4-Bromo-3-methoxytoluene
- PubChem4136
- OERVAQHUJAFULZ-UHFFFAOYSA-N
- Bromo-2-methoxy-4-methyl-benzene
- CL9188
- LS10017
- CM11655
- AS04221
- AM82949
- 1-bromanyl-2-methoxy-4-methyl-benzene
- BC002728
- AB0034292
- ST240
- 1-Bromo-2-methoxy-4-methylbenzene (ACI)
- 6-Bromo-3-methylanisole
- 95740-49-1
- MFCD09029185
- DS-16095
- SCHEMBL171783
- SY104406
- AKOS015960939
- CS-W004967
- EN300-132561
- J-504399
- DB-080342
- DTXSID70446815
- 1-bromo-2-methoxy-4-methylbenzene
-
- MDL: MFCD09029185
- インチ: 1S/C8H9BrO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3
- InChIKey: OERVAQHUJAFULZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(OC)=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 199.98400
- どういたいしつりょう: 199.98368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.378±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 104-105 ºC
- ふってん: 107-109 ºC (11 Torr)
- フラッシュポイント: 104.2±7.8 ºC,
- 屈折率: 1.535
- ようかいど: 極微溶性(0.44 g/l)(25ºC)、
- PSA: 9.23000
- LogP: 2.76610
1-bromo-2-methoxy-4-methylbenzene セキュリティ情報
1-bromo-2-methoxy-4-methylbenzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1-bromo-2-methoxy-4-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062441-10g |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 98% | 10g |
¥152.00 | 2024-04-23 | |
Chemenu | CM255999-100g |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 95+% | 100g |
$561 | 2022-06-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53850-1g |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 98% | 1g |
¥28.0 | 2023-01-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53850-25g |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 98% | 25g |
¥477.0 | 2022-04-28 | |
Enamine | EN300-132561-0.05g |
1-bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 95% | 0.05g |
$19.0 | 2023-06-06 | |
abcr | AB335817-25 g |
1-Bromo-2-methoxy-4-methylbenzene, 97%; . |
95740-49-1 | 97% | 25g |
€208.50 | 2023-04-26 | |
TRC | B696720-100mg |
1-Bromo-2-methoxy-4-methylbenzene |
95740-49-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D660647-25g |
4-BROMO-3-METHOXYPHENYL-P-TOLUENESULFONATE |
95740-49-1 | 97% | 25g |
$450 | 2024-06-05 | |
Fluorochem | 038665-5g |
2-Bromo-5-methylanisole |
95740-49-1 | 98% | 5g |
£58.00 | 2022-03-01 | |
Fluorochem | 038665-10g |
2-Bromo-5-methylanisole |
95740-49-1 | 98% | 10g |
£96.00 | 2022-03-01 |
1-bromo-2-methoxy-4-methylbenzene 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; 65 °C
1.2 Solvents: Acetonitrile ; 65 °C; 20 min, 65 °C
1.2 Solvents: Acetonitrile ; 65 °C; 20 min, 65 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid
リファレンス
- Mechanism of isomerization of ortho- or para-bromophenols in superacidsTetrahedron Letters, 1982, 23(16), 1673-6,
合成方法 3
はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ; 12 h, 130 °C
リファレンス
- Imidazo[1,2-a]pyridine derivatives as histone demethylase inhibitors and their preparation, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Bromine , Hydrogen bromide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; pH 8, rt
リファレンス
- Micro-reaction system and method for synthesizing 4-bromo-3-methylanisole with improved yield by two-phase process, China, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; rt; rt → 65 °C
1.2 Solvents: Acetonitrile ; 65 °C; 15 min, 65 °C
1.2 Solvents: Acetonitrile ; 65 °C; 15 min, 65 °C
リファレンス
- Small-molecule mimics of an α-helix for efficient transport of proteins into cellsNature Methods, 2007, 4(2), 153-159,
合成方法 6
はんのうじょうけん
1.1 Reagents: Diazomethane Solvents: Diethyl ether , Methanol
リファレンス
- Synthesis of C-9-14C-1,8-dihydroxy-3-carboxyanthraquinoneJournal of Labelled Compounds and Radiopharmaceuticals, 1988, 25(1), 23-33,
合成方法 7
はんのうじょうけん
リファレンス
- Utilization of a copper-catalyzed diaryl ether synthesis for the preparation of verbenachalconeTetrahedron, 2002, 58(39), 7903-7910,
合成方法 8
はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; 65 °C
1.2 Solvents: Acetonitrile ; 20 min, 65 °C
1.2 Solvents: Acetonitrile ; 20 min, 65 °C
リファレンス
- Novel antiviral compounds, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Synthesis of (±)-curcuphenol and (±)-β-sesquiphellandreneIndian Journal of Chemistry, 1997, (7), 553-556,
合成方法 10
はんのうじょうけん
1.1 Reagents: Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; rt; rt → 65 °C
1.2 Solvents: Acetonitrile ; 15 min, 65 °C
1.2 Solvents: Acetonitrile ; 15 min, 65 °C
リファレンス
- Preparation of bi- or tetra-guanidino-biphenyl compounds as small molecule carriers, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ; overnight, 130 °C
リファレンス
- Electronic Influences in Phosphinesulfonato Palladium(II) Polymerization CatalystsOrganometallics, 2013, 32(16), 4516-4522,
合成方法 12
はんのうじょうけん
1.1 Reagents: Bromine
リファレンス
- Microreaction system and method for synthesizing 4-bromo-3-methylanisole by solvent method, China, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 16 h, 100 °C
リファレンス
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acidsChemical Science, 2018, 9(15), 3860-3865,
1-bromo-2-methoxy-4-methylbenzene Raw materials
- 1-bromo-2-fluoro-4-methyl-benzene
- 2-Methoxy-4-methylaniline
- 2-Bromo-5-methylphenol
- 2-methoxy-4-methylbenzoic acid
- 4-Bromo-3-methylphenol
- Meta-Methylanisole
1-bromo-2-methoxy-4-methylbenzene Preparation Products
1-bromo-2-methoxy-4-methylbenzene 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
95740-49-1 (1-bromo-2-methoxy-4-methylbenzene) 関連製品
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2279938-29-1(Alkyne-SS-COOH)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:95740-49-1)1-bromo-2-methoxy-4-methylbenzene

清らかである:99%
はかる:500g
価格 ($):553.0